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(2S,3R)-3-Amino-2-hydroxyhexanoic acid

Cat. No.: B1316375
CAS No.: 75638-59-4
M. Wt: 147.17 g/mol
InChI Key: OIFGOYXLBOWNGQ-UHNVWZDZSA-N
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Description

Significance of α-Hydroxy-β-Amino Acids in Natural Product Chemistry and Organic Synthesis

The α-hydroxy-β-amino acid scaffold is a recurring structural motif in a wide array of natural products that exhibit potent and diverse biological activities. shd.org.rs The presence of this functionality is often crucial for the molecule's interaction with biological targets, underpinning its therapeutic effects. Consequently, these compounds have garnered substantial interest from the scientific community, driving extensive research into their synthesis and biological evaluation. researchgate.netacs.org

In the realm of natural product chemistry, α-hydroxy-β-amino acids are integral components of several clinically important drugs and biologically significant molecules. shd.org.rs For instance, this structural unit is found in the potent anticancer agent Taxol and its analogue Taxotere, where it plays a critical role in their antimitotic activity. shd.org.rs It is also a key feature of Bestatin (B1682670) (Ubenimex), an immunostimulant, and Microginin, an angiotensin-converting enzyme (ACE) inhibitor. shd.org.rs Furthermore, this motif is present in various enzyme inhibitors, including renin inhibitors like KRI-1314 and HIV-protease inhibitors such as KNI 272. shd.org.rs The antibacterial agent dideoxykanamycin A also incorporates an α-hydroxy-β-amino acid moiety. shd.org.rs

The biological importance of these compounds has made them attractive targets in organic synthesis. The vicinal aminoalcohol functionality is a versatile chiral building block for the creation of more complex molecules. researchgate.net Synthetic chemists have developed numerous methods for the stereoselective synthesis of α-hydroxy-β-amino acids, as the precise spatial arrangement of the hydroxyl and amino groups is critical for biological activity. researchgate.netnih.gov These synthetic strategies often utilize chiral precursors or auxiliaries to control the stereochemistry, highlighting the demand for enantiomerically pure α-hydroxy-β-amino acids in the development of new therapeutic agents and research tools. nih.govresearchgate.net

Table 1: Examples of Natural Products and Drugs Containing the α-Hydroxy-β-Amino Acid Moiety

Compound Constituent α-Hydroxy-β-Amino Acid Moiety Biological Activity/Therapeutic Use
Taxol (Paclitaxel) (2R,3S)-N-Benzoyl-3-phenylisoserine Antimitotic, Anticancer shd.org.rs
Taxotere (Docetaxel) N-debenzoyl-N-tert-butoxycarbonyl-10-deacetyl-3-phenylisoserine Antimitotic, Anticancer shd.org.rs
Bestatin (Ubenimex) (2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoyl Immunostimulant shd.org.rs
Microginin (2S,3R)-3-Amino-2-hydroxydecanoic acid ACE Inhibitor shd.org.rs
KRI-1314 (2S,3R,4S)-4-Amino-5-cyclohexyl-2,3-dihydroxy-pentanoic acid derivative Renin Inhibitor shd.org.rs
KNI 272 (2S,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid derivative HIV-protease Inhibitor shd.org.rs

Importance of Stereochemical Purity and Configuration, with Emphasis on the (2S,3R) Diastereomer

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental concept in chemical biology and medicinal chemistry. For molecules with multiple chiral centers, such as α-hydroxy-β-amino acids, the specific spatial orientation of functional groups can dramatically influence their biological activity. These different spatial arrangements, known as stereoisomers, can interact differently with chiral biological targets like enzymes and receptors.

α-Hydroxy-β-amino acids possess two chiral centers, at the α- and β-carbons, which means they can exist as four possible stereoisomers (diastereomers and enantiomers). mmsl.cz It is a well-established principle that different stereoisomers of a drug can have significantly different pharmacological, pharmacokinetic, and toxicological properties. One isomer may be therapeutically active while another may be inactive or even produce adverse effects. Therefore, stereochemical purity is of paramount importance in the development of therapeutic agents.

The (2S,3R) configuration of 3-amino-2-hydroxyhexanoic acid specifies a precise three-dimensional structure. The "S" and "R" designators refer to the absolute configuration at the C2 and C3 chiral centers, respectively, according to the Cahn-Ingold-Prelog priority rules. This specific diastereomer is often found in naturally occurring bioactive peptides and is a target in many synthetic endeavors. The stereoselective synthesis of the (2S,3R) diastereomer is a key challenge and a significant area of research in organic chemistry, as it ensures that the final product has the desired biological effect. The synthesis of a related compound, (2S,3R)-AHPA, was achieved with high optical purity, underscoring the focus on obtaining specific stereoisomers. shd.org.rs The biological importance of achieving a specific stereochemical outcome is highlighted in the synthesis of various natural products and their analogues where the desired therapeutic activity is linked to a single, specific diastereomer.

Historical Context and Current Research Directions for (2S,3R)-3-Amino-2-hydroxyhexanoic Acid

The interest in α-hydroxy-β-amino acids, including structures like this compound, grew significantly with the discovery and structural elucidation of numerous natural products containing this motif. The isolation of compounds like the linear pentapeptide microginin from cyanobacteria, which contains the related (2S,3R)-α-hydroxy-β-aminodecanoic acid, highlighted the role of these non-proteinogenic amino acids in bioactive peptides. Microginin's activity as an angiotensin-converting enzyme (ACE) inhibitor spurred further investigation into the synthesis and biological properties of its components.

Current research continues to explore the synthetic utility and therapeutic potential of this compound and its derivatives. A significant area of focus is the development of novel agonists for the gamma-aminobutyric acid type B (GABAB) receptor. GABA is the main inhibitory neurotransmitter in the central nervous system, and GABAB receptors are implicated in a variety of physiological processes.

Researchers have synthesized and evaluated novel GABAB receptor agonists for potential therapeutic applications. For example, derivatives of 3-amino-2-hydroxy-substituted acids have been investigated as potential treatments for conditions such as gastroesophageal reflux disease (GERD). The prototypical GABAB agonist, baclofen, has been shown to inhibit transient lower esophageal sphincter relaxations, a key mechanism in GERD. However, its use can be limited by central nervous system side effects. This has driven the search for new agonists with improved pharmacological profiles. Research in this area has led to the discovery of atypical GABAB agonists that may offer therapeutic benefits with a reduced side-effect profile. The this compound scaffold serves as a valuable building block in the synthesis of these novel compounds, demonstrating its continued relevance in modern medicinal chemistry and drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO3 B1316375 (2S,3R)-3-Amino-2-hydroxyhexanoic acid CAS No. 75638-59-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R)-3-amino-2-hydroxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-2-3-4(7)5(8)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10)/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFGOYXLBOWNGQ-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]([C@@H](C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50570985
Record name (2S,3R)-3-Amino-2-hydroxyhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75638-59-4
Record name (2S,3R)-3-Amino-2-hydroxyhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodologies for Stereoselective Synthesis of 2s,3r 3 Amino 2 Hydroxyhexanoic Acid

Chiral Pool Approaches for Stereocontrolled Construction

Chiral pool synthesis is a highly effective strategy for creating specific stereoisomers of complex molecules by starting with naturally occurring, enantiomerically pure compounds such as amino acids, carbohydrates, or hydroxy acids. mdpi.com This approach transfers the inherent chirality of the starting material to the final product, providing excellent stereocontrol.

Proteinogenic α-amino acids are ideal chiral precursors because their stereocenters are well-defined and their functional groups (amino and carboxylic acid) allow for diverse chemical modifications. researchgate.net

L-serine is a particularly useful chiral building block due to its inherent hydroxymethyl group. mdpi.com A prominent strategy involves the conversion of L-serine into (S)-Garner's aldehyde, a versatile intermediate in the synthesis of numerous amino alcohol derivatives. aalto.finih.gov The stereocontrolled construction of α-hydroxy-β-amino acid systems can be achieved starting from Garner's aldehyde as a common material. elsevierpure.com

Nucleophilic addition of carbon-based nucleophiles to Garner's aldehyde is a key step that forms a new stereocenter. nih.gov The stereochemical outcome of this addition can be controlled by the choice of reagents and reaction conditions to favor the desired anti- or syn-isomer. aalto.fi For instance, the addition of organometallic reagents often proceeds with high anti-selectivity, which can be rationalized by the Felkin-Anh non-chelation transition state model. nih.gov This control allows for the construction of the (2S,3R) stereochemistry required in the target molecule.

L-Aspartic acid and L-glutamic acid serve as valuable chiral precursors for more complex amino acids. beilstein-journals.orgnih.gov L-glutamic acid, for example, has been used in the five-step stereoselective synthesis of (2S,5S)- and (2S,5R)-2-amino-5-hydroxycaprolactam, proceeding via an aldol (B89426) reaction of L-glutamic aldehyde with nitromethane. researchgate.net The inherent chirality of glutamic acid guides the formation of the new stereocenters. Furthermore, the cyclic anhydride (B1165640) of N-phthaloyl-L-glutamic acid is a useful intermediate for producing various γ-glutamyl derivatives. mdpi.com

Similarly, L-aspartic acid has been employed in the synthesis of related structures like (2R,3R)-3-hydroxyaspartic acid. nih.gov Synthetic strategies often involve the diastereoselective hydroxylation of L-aspartic acid diesters to create the necessary alcohol functionality with controlled stereochemistry. researchgate.net These established routes demonstrate the utility of acidic amino acids in building complex chiral architectures.

Carbohydrates, such as D-glucose, are abundant and enantiopure, making them excellent starting points for chiral synthesis. mdpi.com A practical approach for synthesizing the α-hydroxy-β-amino acid core has been demonstrated through the directed manipulation of the functional groups at the C3 and C4 positions of D-glucose. nih.gov This methodology has been successfully applied to the synthesis of (2S,3R)-α-hydroxy-β-aminodecanoic acid (AHDA), a longer-chain analogue of the target compound. nih.gov

The synthesis begins with the conversion of D-glucose into a pentodialdo-1,4-furanose intermediate. A subsequent Wittig olefination extends the carbon chain, followed by hydrogenation. The key steps involve the stereoselective introduction of an azide (B81097) group (a precursor to the amine) and subsequent oxidation and deprotection steps to yield the final (2S,3R) product. nih.gov

Table 1: Representative Synthetic Route from D-Glucose to a (2S,3R)-α-Hydroxy-β-amino Acid Analogue
StepStarting MaterialKey ReagentsProduct DescriptionOverall YieldReference
1D-GlucoseMultiple steps3-O-benzyl-1,2-O-isopropylidene-β-L-arabino-pentodialdo-1,4-furanose72% nih.gov
2Furanose intermediaten-Hexyltriphenylphosphonium bromide, t-BuOKOlefin product (Z/E mixture)- nih.gov
3Olefin product10% Pd/C, H₂Saturated 4-heptyl-L-threose derivative99% nih.gov
4Threose derivativeMultiple steps including oxidation and azidation3-azido-3-deoxy intermediate- nih.gov
5Azido intermediate10% Pd/C, H₂ in Methanol(2S,3R)-3-amino-2-hydroxydecanoic acid (AHDA)80% nih.gov

Hydroxy acids are another important class of chiral pool building blocks. researchgate.net L-(S)-malic acid, with its predefined stereocenter and multiple functional groups, is a versatile starting material. Its utility has been demonstrated in the total synthesis of complex natural products such as (+)-brasilenyne. researchgate.net While direct synthesis of the target amino acid from malic acid is not prominently documented, the principles of chiral pool synthesis allow for its use. The synthetic strategy would involve leveraging the existing stereocenter and functional groups of malic acid to install the required amine and extend the carbon chain to achieve the hexanoic acid structure.

Utilization of Natural Amino Acids as Chiral Precursors

Asymmetric Catalysis in the Enantioselective Production of (2S,3R)-3-Amino-2-hydroxyhexanoic Acid

Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, creating chiral molecules from achiral or racemic precursors through the use of a chiral catalyst. nih.gov This approach is often more efficient and flexible for producing various stereoisomers.

Key catalytic methods for synthesizing β-hydroxy-α-amino acids include asymmetric hydrogenation, aldol reactions, and aminohydroxylation. acs.orgresearchgate.net

Asymmetric Hydrogenation: This method can produce anti-β-hydroxy-α-amino acids with high enantiomeric purity from α-amino-β-keto ester precursors. researchgate.net The process often proceeds through dynamic kinetic resolution, which allows for the stereocontrolled formation of two adjacent stereocenters in a single step. researchgate.net Catalytic systems employing iridium or ruthenium complexes with chiral phosphine (B1218219) ligands have proven highly effective, achieving excellent diastereoselectivities (>99/1 dr) and enantioselectivities (up to >99% ee). rsc.org

Asymmetric Aldol Reactions: The direct asymmetric aldol reaction of glycine (B1666218) derivatives with aldehydes is a highly efficient, one-step strategy for creating the 1,2-aminoalcohol framework. researchgate.netnih.gov Both organocatalytic and metal-based catalytic systems have been developed to control the diastereo- and enantioselectivity of the reaction. researchgate.netresearchgate.net For example, using a benzophenone-derived imine of glycine o-nitroanilide as the pronucleophile under Brønsted base catalysis can lead to a highly enantio- and syn-selective synthesis of β-hydroxy α-amino acids. nih.gov

Asymmetric Aminohydroxylation: The Sharpless asymmetric aminohydroxylation reaction introduces both the amine and hydroxyl groups across a double bond in a stereocontrolled manner. This method was a key step in the asymmetric synthesis of a protected (2R,3R)-3-hydroxyaspartic acid derivative from trans-ethyl cinnamate, demonstrating its power in setting the vicinal amino alcohol stereocenters. nih.govresearchgate.net

Table 2: Overview of Asymmetric Catalytic Methods for β-Hydroxy-α-Amino Acid Synthesis
Catalytic MethodCatalyst SystemSubstrate TypeSelectivityReference
Asymmetric Hydrogenation (DKR)Ir/f-phamidolα-Dibenzylamino β-ketoesters>99/1 dr, up to >99% ee rsc.org
Asymmetric Hydrogenation (DKR)Ru-axially chiral phosphineα-Amino-β-keto estersHigh anti-selectivity and enantiopurity researchgate.net
Direct Asymmetric Aldol ReactionChiral Pyridoxal CatalystGlycinate and Aliphatic AldehydesHigh stereoselectivity researchgate.net
Direct Asymmetric Aldol ReactionBrønsted BaseGlycine Schiff Base and AldehydesHigh enantio- and syn-selectivity nih.gov
Asymmetric AminohydroxylationSharpless Catalysisα,β-Unsaturated EstersHigh enantioselectivity nih.govresearchgate.net

Enantioselective Introduction of Hydroxyl and Amino Functionalities

The simultaneous and controlled installation of the vicinal hydroxyl and amino groups is a primary challenge in synthesizing the target compound. Several powerful catalytic asymmetric reactions have been developed to address this, creating the C2 and C3 stereocenters with high fidelity.

Asymmetric epoxidation, particularly the Sharpless-Katsuki epoxidation, provides a robust method for establishing a chiral center that can be further elaborated. The synthesis of this compound via this method typically begins with an allylic alcohol precursor, such as (E)-hex-2-en-1-ol.

The key steps involve:

Asymmetric Epoxidation: The allylic alcohol undergoes epoxidation using a titanium isopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and an oxidant like tert-butyl hydroperoxide (TBHP). The choice of (+)-DET or (-)-DET dictates the facial selectivity of the epoxidation, allowing for the synthesis of a specific epoxide enantiomer. For the target (2S,3R) stereochemistry, the corresponding (2R,3R)-epoxy alcohol is required.

Regioselective Ring-Opening: The resulting chiral epoxide is then opened by a nitrogen nucleophile. To achieve the desired 3-amino-2-hydroxy stereochemistry, the nucleophile must attack the C3 position. This is often achieved using an azide source (e.g., sodium azide), followed by reduction of the azide to an amine. The regioselectivity of this step is crucial and can be influenced by the reaction conditions and the nature of the nucleophile.

Oxidation: The primary alcohol at C1 is then oxidized to a carboxylic acid to yield the final product.

The Sharpless epoxidation is highly predictable and effective for a wide range of allylic alcohols, often providing high enantiomeric excess.

Table 1: Representative Data for Asymmetric Epoxidation of Allylic Alcohols

Catalyst System Chiral Ligand Substrate Example Product Enantiomeric Excess (ee)
Ti(OiPr)₄ / TBHP (+)-Diethyl Tartrate 2-Propen-1-ol (S)-Glycidol 84-85%

Asymmetric dihydroxylation (AD) is another cornerstone of stereoselective synthesis, enabling the conversion of an alkene into a chiral 1,2-diol. nih.gov To synthesize this compound, an α,β-unsaturated ester like ethyl (E)-hex-3-enoate serves as a suitable starting material.

The synthetic sequence involves:

Asymmetric Dihydroxylation: The alkene is treated with an osmium catalyst (often osmium tetroxide) in the presence of a chiral ligand and a stoichiometric co-oxidant. Commercially available "AD-mix" reagents, containing the catalyst, ligand (derived from dihydroquinine or dihydroquinidine), and oxidant, simplify this process. AD-mix-α typically yields one diol enantiomer, while AD-mix-β provides the other.

Functional Group Manipulation: The resulting chiral diol must be selectively functionalized. One hydroxyl group (at C3) is converted into a good leaving group (e.g., mesylate or tosylate).

Nucleophilic Substitution: Subsequent reaction with an azide nucleophile inverts the stereocenter at C3.

Reduction and Hydrolysis: The azide is reduced to the primary amine, and the ester is hydrolyzed to afford the final α-hydroxy-β-amino acid.

This method allows for the reliable creation of the two stereocenters in the diol intermediate with high diastereoselectivity and enantioselectivity. rsc.org

Table 2: Examples of Asymmetric Dihydroxylation of Unsaturated Esters

Reagent Substrate Product Stereochemistry Diastereomeric Excess (de) Enantiomeric Excess (ee)
AD-mix-β Ethyl crotonate Ethyl (2R,3S)-2,3-dihydroxybutanoate >95% >98%

The Sharpless Asymmetric Aminohydroxylation (AA) offers a more direct route by introducing both the hydroxyl and amino functionalities across a double bond in a single step. nih.gov This reaction is a powerful tool for the synthesis of 1,2-amino alcohols and their derivatives. nih.gov Using an α,β-unsaturated ester such as ethyl (E)-hex-2-enoate as the substrate, the AA reaction can directly generate a protected form of this compound.

The reaction uses a catalytic amount of an osmium source, a chiral ligand (e.g., (DHQ)₂-PHAL or (DHQD)₂-PHAL), and a nitrogen source, such as a salt of an N-halosulfonamide, -amide, or -carbamate. nih.gov The regioselectivity (i.e., whether the nitrogen adds to the α or β position) can be a challenge but is often controlled by the substrate and the specific ligand used. For α,β-unsaturated esters, the nitrogen atom typically adds to the β-position (C3), yielding the desired α-hydroxy-β-amino acid derivative. nih.gov

Table 3: Key Parameters in Sharpless Asymmetric Aminohydroxylation

Ligand Nitrogen Source Substrate Example Major Regioisomer Enantiomeric Excess (ee)
(DHQ)₂-PHAL Chloramine-T (TsNClNa) Ethyl Cinnamate N-Tosyl-β-amino-α-hydroxy ester >99%

Asymmetric Addition Reactions to Olefinic and Carbonyl Substrates

These strategies build the carbon framework and introduce the chiral amine or alcohol functionalities through addition reactions to prochiral precursors like keto acids or unsaturated acids.

Reductive amination is a fundamental transformation for synthesizing amino acids from their corresponding α-keto acid precursors. nih.gov For the synthesis of this compound, the required precursor would be (3R)-3-hydroxy-2-oxohexanoic acid.

This transformation is most effectively carried out using biocatalysis. Amino acid dehydrogenases (AADHs) are enzymes that catalyze the reversible reductive amination of α-keto acids using ammonia (B1221849) and a nicotinamide (B372718) cofactor (NADH or NADPH). researchgate.netnih.gov The reaction equilibrium strongly favors the formation of the amino acid. researchgate.net By selecting an appropriate AADH with the desired stereoselectivity, the prochiral ketone can be converted directly into the chiral amino group at the C2 position with high enantiopurity. The pre-existing stereocenter at C3 directs the diastereoselectivity of the final product.

Chemical methods for reductive amination also exist, often involving the formation of an imine intermediate followed by reduction with a hydride agent, though achieving high stereoselectivity can be more challenging than with enzymatic methods. rsc.org

Table 4: Enzymatic Reductive Amination of Keto Acids

Enzyme Class Substrate Example Cofactor Product Stereoselectivity
Leucine (B10760876) Dehydrogenase (LeuDH) Trimethylpyruvic acid NADH L-tert-Leucine High (S-configuration) researchgate.net

The conjugate addition of an amine to an α,β-unsaturated carbonyl compound is a direct approach for forming β-amino acids. nih.gov While the direct addition of ammonia is often difficult to control, modern catalytic methods have enabled highly enantioselective variants.

One such method is the copper-catalyzed hydroamination of α,β-unsaturated carbonyl compounds. nih.gov In this approach, a copper hydride (CuH) species, generated in situ and stabilized by a chiral ligand, adds across the double bond. The resulting copper enolate intermediate then reacts with an electrophilic aminating reagent to form the β-amino acid derivative. The facial selectivity of the hydrocupration step is controlled by the chiral ligand, leading to a product with high enantiomeric excess.

Enzymatic methods employing ammonia lyases can also catalyze the addition of ammonia to α,β-unsaturated acids, offering a green and highly selective alternative for the synthesis of β-amino acids. rsc.org

Table 5: Catalytic Enantioselective Conjugate Addition for β-Amino Acid Synthesis

Catalyst System Chiral Ligand Substrate Example Aminating Reagent Enantiomeric Excess (ee)
CuH Chiral Phosphine Cinnamic Acid Derivatives 1,2-Benzisoxazole Up to 95% nih.gov
Lewis Acid Catalyzed Multicomponent Condensations

The stereoselective synthesis of α-hydroxy-β-amino acids, including this compound, can be efficiently achieved through Lewis acid-catalyzed multicomponent condensations. researchgate.netnih.gov This strategy, often a variation of the Mannich reaction, involves the convergence of three components—an aldehyde, an amine, and a ketene (B1206846) silyl (B83357) acetal (B89532)—to construct the carbon backbone with the desired stereochemistry in a single step. researchgate.net

The reaction typically proceeds by the formation of an imine from the aldehyde (butanal) and an amine (such as benzylamine). A Lewis acid, for instance, Titanium(IV) chloride (TiCl₄), then activates the imine for nucleophilic attack by a ketene silyl acetal. researchgate.net The choice of chiral auxiliaries or catalysts is crucial for directing the stereochemical outcome. The geometry of the transition state, influenced by the Lewis acid and the substituents, dictates the diastereoselectivity of the reaction, often favoring the syn isomer, which corresponds to the desired (2S,3R) configuration after appropriate starting material selection and deprotection steps. nih.gov This approach is highly valued for its atom economy and ability to rapidly assemble complex molecules from simple precursors. researchgate.net

ComponentRole in SynthesisExample
AldehydeProvides the C3, C4, C5, and C6 of the hexanoic acid backbone.Butanal
AmineSource of the C3 amino group.Benzylamine (as a protected amine source)
Ketene Silyl AcetalActs as a C2 nucleophile, forming the C2-hydroxy and C1-carboxyl groups.Silyl ketene acetal derived from ethyl acetate
Lewis AcidCatalyzes the condensation by activating the imine intermediate.Titanium(IV) chloride (TiCl₄)
Table 1. Components in Lewis Acid Catalyzed Synthesis of α-Hydroxy-β-Amino Acid Precursors.

Enzymatic Asymmetric Synthesis Strategies for Enantiopure Products

Enzymatic asymmetric synthesis represents a powerful and green alternative for producing enantiopure chiral compounds like amino acids. researchgate.netrsc.org Biocatalysis offers exceptional selectivity (chemo-, regio-, and enantio-) under mild reaction conditions, which circumvents the need for protecting groups and reduces the risk of side reactions like racemization or epimerization. researchgate.netnih.gov Enzymes such as hydrolases, oxidoreductases, and lyases are commonly employed to generate chiral amines and amino acids in high yields and enantiopurity. nih.gov

Biocatalytic Approaches for Chiral Amino Acid Formation

The formation of chiral amino acids through biocatalysis leverages a diverse array of enzymes and reaction types. researchgate.net Transaminases, for example, catalyze the asymmetric transfer of an amino group from a donor molecule to a prochiral keto acid, a key strategy for establishing the C3-amino stereocenter. mdpi.com Advances in this area include the development of one-pot, multi-enzyme cascade systems that can produce D- or L-amino acids with yields often exceeding 95% and enantiomeric excess greater than 99%. mdpi.com

Another significant biocatalytic method is the use of lyases, such as ammonia lyases, which can catalyze the stereoselective addition of ammonia across a carbon-carbon double bond of an α,β-unsaturated carboxylic acid precursor. researchgate.net Furthermore, amino acid dehydrogenases can perform the reversible reductive amination of α-keto acids using ammonia, a process that has been extensively engineered for the synthesis of a wide range of amino acids. nih.gov These enzymatic methods are central to the large-scale, sustainable production of optically pure amino acids. mdpi.com

Enzyme ClassReaction TypeApplication in Amino Acid Synthesis
Transaminases (Aminotransferases)Asymmetric AminationStereoselective transfer of an amino group to a prochiral keto acid. mdpi.com
Amino Acid DehydrogenasesReductive AminationCatalyzes the conversion of an α-keto acid to an amino acid using ammonia and a cofactor (NADH). nih.gov
Ammonia LyasesHydroaminationAsymmetric addition of ammonia to an α,β-unsaturated carboxylic acid. researchgate.net
Hydrolases (e.g., Lipases)Kinetic ResolutionEnantioselective hydrolysis of a racemic amino acid ester, separating one enantiomer. nih.gov
Table 2. Key Enzyme Classes in Biocatalytic Chiral Amino Acid Synthesis.
Stereospecific Hydroxylation by Dioxygenases and Related Hydroxylases

The introduction of the hydroxyl group at the C2 position with precise stereocontrol is a significant challenge in chemical synthesis. uni-freiburg.de Nature accomplishes this task with remarkable efficiency using hydroxylase enzymes, particularly the family of Fe(II)- and α-ketoglutarate-dependent non-heme dioxygenases. uni-freiburg.demdpi.com These enzymes catalyze the oxidative introduction of a hydroxyl group by activating inert C-H bonds with high regio- and stereoselectivity. uni-freiburg.denih.gov

This class of enzymes utilizes molecular oxygen, with one oxygen atom being incorporated into the substrate and the other into the α-ketoglutarate co-substrate, which is decarboxylated to succinate. wikipedia.org The high degree of selectivity arises from the specific binding of the amino acid substrate within the enzyme's active site. uni-freiburg.de While direct hydroxylation of a 3-aminohexanoic acid precursor at the C2 position to create this compound is a subject of ongoing research, the proven ability of these enzymes to hydroxylate various amino acids like proline, lysine, and glutamine demonstrates their immense potential for this transformation. nih.govresearchgate.net Engineering dioxygenases could provide a direct, biocatalytic route to the desired product from a readily available precursor. mdpi.com

Advanced Synthetic Strategies for Complex Derivatization and Analogues

β-Lactam Chemistry for β-Amino-α-Hydroxy Acid Analogues

The β-lactam (azetidin-2-one) ring is a versatile synthetic intermediate for preparing a wide range of amino acid analogues, including β-amino-α-hydroxy acids. nih.govresearchgate.net This "β-lactam synthon method" provides excellent control over stereochemistry, which can be translated into the final acyclic product. nih.govnih.gov

The synthesis typically begins with a stereoselective [2+2] cycloaddition (Staudinger reaction) between a ketene and an imine to form the four-membered β-lactam ring. researchgate.net By choosing chiral reactants or catalysts, a specific enantiomer of the β-lactam can be obtained. For the synthesis of a this compound analogue, a 3-hydroxy-substituted β-lactam is a key intermediate. Subsequent nucleophilic ring-opening of the strained β-lactam ring at the carbonyl-nitrogen bond with water or another nucleophile yields the desired β-amino-α-hydroxy acid derivative. nih.gov The stereocenters established during the cycloaddition are retained throughout the process, making this a robust method for producing optically pure products. researchgate.net

Synthetic StepDescriptionKey Feature
[2+2] CycloadditionReaction of a ketene with an imine to form the β-lactam (azetidin-2-one) ring.Establishes the relative stereochemistry at C3 and C4 of the lactam (corresponding to C2 and C3 of the final acid).
Functional Group ManipulationModification of substituents on the β-lactam ring if necessary.Allows for the introduction of desired side chains.
Ring OpeningHydrolysis or other nucleophilic cleavage of the amide bond in the β-lactam ring. nih.govGenerates the linear α-hydroxy-β-amino acid structure while preserving the established stereochemistry.
Table 3. Key Stages of the β-Lactam Synthon Method for α-Hydroxy-β-Amino Acid Analogues.

Intramolecular Cycloaddition Reactions in Stereocontrolled Synthesis

Intramolecular cycloaddition reactions are a powerful tool for stereocontrolled synthesis, as they leverage a temporary ring structure to establish multiple stereocenters simultaneously in a predictable manner. For the synthesis of acyclic structures like this compound, a strategy involving an intramolecular 1,3-dipolar cycloaddition is particularly effective. researchgate.net

In this approach, a linear precursor is synthesized to contain both a 1,3-dipole (such as a nitrone) and a dipolarophile (such as an alkene) separated by a tether. Upon heating or catalysis, the molecule undergoes an intramolecular cycloaddition to form a bicyclic adduct, typically an isoxazolidine (B1194047). The formation of this fused ring system proceeds through a highly ordered transition state, which dictates the stereochemical outcome with high precision. researchgate.net The relative stereochemistry of the newly formed C-O and C-C bonds in the isoxazolidine ring directly translates to the C2-hydroxy and C3-amino groups of the target molecule after reductive cleavage of the N-O bond in the cycloadduct. This method allows for the strategic conversion of geometric information from the precursor into multiple stereocenters in the final product. researchgate.net

Protective Group Strategies and Selective Deprotection Methodologies

Commonly employed protecting groups for the amino function include the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z or Cbz) groups. The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O and is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). researchgate.net The Z group, introduced via benzyl (B1604629) chloroformate, is stable to a wide range of conditions but can be removed by catalytic hydrogenolysis. researchgate.net

For the hydroxyl group, common protecting groups include benzyl (Bn) ethers and silyl ethers such as tert-butyldimethylsilyl (TBDMS). Benzyl ethers are introduced using benzyl bromide in the presence of a base and are typically removed by hydrogenolysis. researchgate.net Silyl ethers are valued for their tunable stability, with their removal being achieved under fluoride-mediated conditions (e.g., tetrabutylammonium (B224687) fluoride (B91410), TBAF).

The orthogonality of protecting groups is a key consideration, allowing for the selective deprotection of one functional group in the presence of another. iris-biotech.de For instance, the combination of a Boc group for the amine and a benzyl group for the hydroxyl function allows for the selective removal of the Boc group with acid, leaving the benzyl ether intact. Conversely, the benzyl group can be removed by hydrogenolysis without affecting the Boc group. This orthogonality is essential for the stepwise elongation of a peptide chain if this amino acid is to be incorporated into a larger molecule.

Selective deprotection is paramount in multi-step syntheses. For example, in a synthetic scheme where the carboxylic acid is protected as a methyl or ethyl ester, the final step often involves the simultaneous deprotection of all protecting groups. A common strategy involves the use of protecting groups that are all labile to a single reagent. For instance, a combination of Boc (for the amine), benzyl (for the hydroxyl), and a benzyl ester (for the carboxylic acid) can all be removed in a single step via catalytic hydrogenation.

Table 1: Common Protective Groups and Their Deprotection Conditions

Functional Group Protective Group Abbreviation Deprotection Reagents
Amino tert-butyloxycarbonyl Boc Trifluoroacetic acid (TFA), HCl
Amino Benzyloxycarbonyl Z or Cbz H₂, Pd/C
Hydroxyl Benzyl Bn H₂, Pd/C
Hydroxyl tert-butyldimethylsilyl TBDMS Tetrabutylammonium fluoride (TBAF)
Carboxyl Methyl/Ethyl ester Me/Et LiOH, NaOH
Carboxyl Benzyl ester Bn H₂, Pd/C

Comparative Mechanistic Analysis of Synthetic Pathways for Stereochemical Fidelity and Yield

Another powerful approach is asymmetric catalysis, where a chiral catalyst is used to induce stereoselectivity in a reaction that forms one or both of the stereocenters. For example, an asymmetric aminohydroxylation of a corresponding α,β-unsaturated ester could, in principle, install both the amino and hydroxyl groups with the desired stereochemistry in a single step. The stereochemical fidelity of such a reaction is highly dependent on the design of the chiral ligand and the reaction conditions. While potentially offering a more convergent and higher-yielding route, the development of a highly selective catalyst for a specific substrate can be challenging and may require extensive optimization.

Table 2: Comparison of Synthetic Strategies for this compound

Synthetic Strategy Mechanistic Principle for Stereocontrol Advantages Potential Disadvantages
Chiral Pool Synthesis Diastereoselective reactions guided by an existing stereocenter. Predictable stereochemical outcome based on the starting material. Potentially long synthetic sequence, limited availability of starting materials.
Asymmetric Catalysis Enantioselective or diastereoselective transformation mediated by a chiral catalyst. High atom economy, potentially shorter route. Catalyst development can be challenging and substrate-specific.
Chiral Auxiliary Diastereoselective reaction directed by a covalently attached chiral molecule. High levels of stereocontrol are often achievable. Additional steps for attachment and removal of the auxiliary reduce overall yield.

Ultimately, the choice of synthetic pathway will depend on a variety of factors, including the desired scale of the synthesis, the availability of starting materials and catalysts, and the required level of stereochemical purity. A thorough understanding of the mechanistic underpinnings of each approach is essential for the successful and efficient synthesis of this compound.

Biochemical Roles and Biological Activity Mechanisms of 2s,3r 3 Amino 2 Hydroxyhexanoic Acid

Integration into Natural Product Biosynthesis Pathways

(2S,3R)-3-Amino-2-hydroxyhexanoic acid is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids encoded by the standard genetic code. Its unique structure, featuring both a hydroxyl and an amino group on adjacent carbons, makes it a valuable building block in the biosynthesis of various natural products with significant biological activities.

Role as a Non-Proteinogenic Amino Acid Building Block

The incorporation of non-proteinogenic amino acids like this compound into peptide chains expands the structural and functional diversity of natural products. This unusual amino acid contributes to the unique three-dimensional conformations of these molecules, which is often crucial for their biological activity. Its synthesis and integration into larger molecules are carried out by specialized enzymatic machinery in the producing organisms.

Precursor and Constituent in Bioactive Peptide Architectures (e.g., Microginin, Bestatin (B1682670), Valinoctin)

This compound is a key structural component of several bioactive peptides. In these molecules, it often plays a critical role in their interaction with biological targets.

Microginin: This linear pentapeptide, isolated from the cyanobacterium Microcystis aeruginosa, is a potent inhibitor of angiotensin-converting enzyme (ACE), which plays a role in regulating blood pressure. nih.govnih.gov The (2S,3R)-3-Amino-2-hydroxydecanoic acid (Ahda), a longer-chain analogue of this compound, is a crucial part of microginin's structure. nih.govnih.gov

Bestatin: Originally isolated from Streptomyces olivoreticuli, bestatin is a well-known inhibitor of various aminopeptidases, including leucine (B10760876) aminopeptidase. nih.gov Its structure contains a (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl moiety, which is structurally related to this compound. The stereochemistry of the hydroxyl and amino groups is critical for its inhibitory activity.

Valinoctin: The α-hydroxy-β-amino acid fragment is also present in linear peptides like valinoctin. nih.gov The stereoselective synthesis of valinoctin A has been demonstrated, highlighting the importance of the (2S,3R)-α-hydroxy-β-amino acid core. nih.gov

Bioactive PeptideProducing OrganismBiological ActivityRole of (2S,3R)-3-Amino-2-hydroxy-like Acid Moiety
MicrogininMicrocystis aeruginosaACE InhibitorEssential structural component for biological activity. nih.govnih.govnih.gov
BestatinStreptomyces olivoreticuliAminopeptidase InhibitorThe (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl moiety is crucial for inhibition. nih.gov
Valinoctin ANot specified in resultsNot specified in resultsContains a (2S,3R)-α-hydroxy-β-amino acid core. nih.gov

Contribution to the Structural Framework of Complex Bioactive Molecules

While this compound itself is a key component of the aforementioned peptides, there is no clear evidence from the provided search results that it is a direct constituent in the structural framework of Taxol or Balanol. The side chain of Taxol, for instance, is derived from β-phenylalanine.

Enzyme Interaction and Modulation Studies

The unique structural features of this compound and its derivatives make them effective modulators of enzyme activity, particularly as inhibitors of metalloproteases.

Inhibition of Specific Enzyme Classes and Mechanistic Elucidation

Methionine aminopeptidases (MetAPs) are metalloenzymes that play a crucial role in protein maturation by cleaving the N-terminal methionine from nascent polypeptide chains. nih.gov Due to their essential role in cell survival, MetAPs are attractive targets for the development of novel therapeutic agents.

(2S,3R)-3-amino-2-hydroxy acids have been identified as inhibitors of MetAPs. The inhibitory mechanism of these compounds is believed to involve their ability to chelate the metal ions, typically Co(II), Mn(II), Zn(II), or Ni(II), in the enzyme's active site. nih.gov This interaction with the metal cofactors disrupts the catalytic activity of the enzyme.

Studies on analogues such as (2S,3R)-3-amino-2-hydroxyheptanoic acid have shown that they act as competitive inhibitors. nih.gov This suggests that they bind to the same active site as the natural substrate. The binding is thought to involve a bridging coordination to the two metal ions present in the dinuclear active site of some MetAPs. nih.gov This mode of binding effectively blocks substrate access and inactivates the enzyme.

Enzyme TargetInhibitor ClassProposed Inhibition MechanismKey Findings
Methionine Aminopeptidase (MetAP)(2S,3R)-3-amino-2-hydroxy acids and derivativesCompetitive inhibition through chelation of metal cofactors (e.g., Co(II), Mn(II), Zn(II), Ni(II)) in the active site. nih.govThe inhibitor coordinates with the metal ions, blocking the substrate-binding site and preventing catalysis. nih.gov
Angiotensin-Converting Enzyme (ACE) Inhibitory Activity

The α-hydroxy-β-amino acid motif is a known pharmacophore for the inhibition of zinc metalloproteases, including the Angiotensin-Converting Enzyme (ACE), which is a key regulator of blood pressure. ACE catalyzes the conversion of angiotensin I to the vasoconstrictor angiotensin II. Inhibition of this enzyme is a primary strategy for treating hypertension.

While direct studies on this compound are not prominent, its longer-chain analogue, (2S,3R)-3-amino-2-hydroxydecanoic acid (AHDA), is a crucial component of microginin. nih.gov Microginin is a linear pentapeptide isolated from the cyanobacterium Microcystis aeruginosa and is recognized for its ACE inhibitory properties. nih.gov The (2S,3R)-AHDA unit at the N-terminus of the peptide is vital for this activity, suggesting that the (2S,3R)-3-amino-2-hydroxy acid structure is fundamental to the molecule's ability to interact with and block the active site of ACE. nih.gov The hydroxyl and amino groups of this moiety are believed to chelate the essential zinc ion in the ACE active site, mimicking the tetrahedral transition state of peptide bond hydrolysis and thereby acting as a potent inhibitor.

Furthermore, studies on insect neuropeptides have shown that incorporating beta-amino acid analogues enhances resistance to hydrolysis by endopeptidases like ACE. nih.gov This indicates that the structural backbone of compounds like this compound contributes to both bioactivity and metabolic stability.

Endopeptidase Inhibition Profiles

The structural motif of this compound is characteristic of potent inhibitors of various endopeptidases beyond ACE. An important analogue, (2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic acid (AHPA), is the core component of bestatin. google.com Bestatin is a natural dipeptide that acts as a powerful inhibitor of several aminopeptidases and enkephalinases, which are zinc-containing endopeptidases. google.com Derivatives of AHPA have been specifically developed as enkephalinase inhibitors. google.com

Another related structure, 4-amino-3-hydroxy-5-phenylpentanoic acid (Ahppa), which is a statine-like amino acid, is found in a class of natural products called stictamides. nih.gov Stictamide A has been shown to inhibit matrix metalloproteinase 12 (MMP12), an endopeptidase involved in tissue remodeling and inflammation. nih.gov Statine-like residues function as non-hydrolyzable mimics of the transition state of peptide hydrolysis, a common mechanism for protease inhibition. nih.gov The inhibitory activity of these related compounds underscores the potential of this compound to function as a building block for broad-spectrum endopeptidase inhibitors.

Analogue Containing Natural Product/Derivative Target Endopeptidase(s)
(2S,3R)-3-amino-2-hydroxydecanoic acid (AHDA)MicrogininAngiotensin-Converting Enzyme (ACE) nih.gov
(2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic acid (AHPA)Bestatin, AHPA-ValAminopeptidases, Enkephalinases google.com
4-amino-3-hydroxy-5-phenylpentanoic acid (Ahppa)StictamidesMatrix Metalloproteinase 12 (MMP12) nih.gov
Involvement in Protein Kinase Inhibitor Constituents

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes by phosphorylating proteins. Their dysregulation is implicated in many diseases, making them important drug targets. nih.gov The chiral α-hydroxy-β-amino acid structure, as seen in this compound, is also an important component in constituents of some protein kinase inhibitors. nih.gov For instance, the natural product balanol, a potent inhibitor of protein kinase C (PKC), contains a similar structural fragment. This suggests that the α-hydroxy-β-amino acid moiety can be incorporated into larger molecules designed to fit into the ATP-binding site or allosteric sites of protein kinases, contributing to the inhibitor's binding affinity and specificity. nih.gov

Role as a Substrate in Amino Acid Metabolism and Related Biochemical Pathways

This compound is classified as a non-proteinogenic amino acid (NPAA), meaning it is not one of the 22 amino acids directly encoded by the universal genetic code for protein synthesis. wikipedia.org NPAAs serve diverse and crucial roles in cellular metabolism. mdpi.com They can act as metabolic intermediates in the biosynthesis of other compounds, function as transport or storage molecules for nitrogen, or participate in protective mechanisms. mdpi.comtaylorandfrancis.com

While specific metabolic pathways involving this compound have not been detailed, it is plausible that it could be synthesized from and catabolized through pathways related to common amino acids. For example, some NPAAs are produced from proteinogenic amino acids through modifications like hydroxylation and amination. mdpi.com Conversely, its degradation would likely involve transamination or deamination to remove the amino group, followed by the oxidation of the remaining carbon skeleton, allowing it to enter central metabolic pathways like the tricarboxylic acid (TCA) cycle. nih.gov Given its structure, it may serve as a precursor for the synthesis of other secondary metabolites or non-ribosomal peptides in the organisms that produce it. wiley-vch.de

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds in drug discovery. For inhibitors based on the α-hydroxy-β-amino acid scaffold, several key structural features are critical for potent enzyme inhibition.

Stereochemistry : The (2S,3R) configuration is consistently found in potent inhibitors like bestatin and the active component of microginin. nih.govgoogle.com This specific arrangement of the hydroxyl and amino groups is crucial for correctly orienting these functional groups to chelate the metal ion (typically Zn²⁺) in the active site of metalloproteases and to mimic the tetrahedral transition state of peptide cleavage. Altering this stereochemistry generally leads to a significant loss of inhibitory activity.

α-Hydroxy and β-Amino Groups : These two functional groups are the cornerstones of the inhibitory activity. The hydroxyl group typically acts as a key zinc-binding element. The adjacent amino group also contributes to binding and provides a point for extending the molecule to interact with other residues in the enzyme's active site.

Side Chain (R-group) : The side chain extending from the carbon backbone plays a critical role in determining the inhibitor's potency and selectivity. In this compound, the side chain is a propyl group (-CH₂CH₂CH₃). In its more studied analogues, this group varies, which significantly impacts their interaction with the hydrophobic S1' subsite of target enzymes.

Analogue Side Chain (at C3) Significance in SAR
This compoundPropylConfers moderate lipophilicity.
(2S,3R)-3-amino-2-hydroxydecanoic acid (AHDA)HeptylThe longer alkyl chain increases lipophilicity, potentially enhancing binding to enzymes with large hydrophobic pockets. nih.gov
(2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic acid (AHPA)Benzyl (B1604629)The benzyl group allows for π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine) in the enzyme's binding site, often leading to high affinity. google.com

The SAR data from these analogues indicate that by modifying the side chain, it is possible to tune the selectivity of the inhibitor for different peptidases. A simple alkyl chain like that in the hexanoic acid derivative may provide broad, less specific inhibition, while more complex side chains like the benzyl group in AHPA can confer higher specificity and potency for certain enzymes.

Applications of 2s,3r 3 Amino 2 Hydroxyhexanoic Acid in Advanced Organic and Chemical Biology Research

Chiral Building Block in Complex Molecular Synthesis

As a chiral building block, (2S,3R)-3-Amino-2-hydroxyhexanoic acid provides a pre-defined stereochemical scaffold for the synthesis of intricate molecules. The use of such chiral precursors is a cornerstone of asymmetric synthesis, allowing for the construction of enantiomerically pure target compounds, which is particularly crucial in the development of pharmaceuticals where different enantiomers can have vastly different biological effects.

Non-proteinogenic amino acids are integral components of many biologically active natural products and synthetic pharmaceuticals. The α-hydroxy-β-amino acid motif, present in this compound, is a key structural feature in several bioactive compounds, including inhibitors of enzymes like histone deacetylases (HDACs). google.comnih.gov HDAC inhibitors are a class of therapeutic agents under intense investigation for cancer therapy, as they can induce growth arrest, differentiation, and apoptosis in tumor cells. google.comchemrxiv.org

Bioactive Compound ClassTherapeutic Target ExampleRole of the α-hydroxy-β-amino acid motif
Histone Deacetylase (HDAC) InhibitorsHDACs 1, 2, 3The hydroxamic acid or similar group often coordinates with the zinc ion in the enzyme's active site, while the amino acid scaffold provides specific interactions with the protein. nih.gov
Antihypertensives (e.g., Microginin)Angiotensin-Converting Enzyme (ACE)The specific stereochemistry of the amino and hydroxyl groups is crucial for fitting into the enzyme's active site and achieving potent inhibition. nih.gov

Combinatorial chemistry, particularly the synthesis of large libraries of compounds, is a powerful tool for drug discovery. DNA-encoded and DNA-templated libraries have emerged as a significant resource for identifying bioactive small molecules. chemrxiv.orgnih.govresearchgate.net These libraries can contain hundreds of thousands to millions of distinct compounds, allowing for high-throughput screening against biological targets. nih.gov

The structural diversity of these libraries is paramount to their success. To explore a wider chemical space and improve the drug-like properties of library members, a diverse range of building blocks, including non-standard α, β, γ, and δ amino acids, are incorporated. nih.govstanford.edu The inclusion of building blocks like this compound can introduce conformational constraints and new interaction points (e.g., hydrogen bond donors/acceptors) into macrocyclic structures, which are often designed to tackle challenging targets like protein-protein interactions. nih.govresearchgate.net The synthesis of these libraries often involves split-and-pool methods on a solid phase or DNA-templated synthesis in solution, where each unique chemical structure is tagged with a specific DNA barcode for later identification. nih.govresearchgate.net The use of a wide array of building blocks, including those with varied stereochemistry, charge, and hydrophobicity, is a key strategy for creating high-quality libraries capable of yielding potent and selective ligands. stanford.edu

Chemical Derivatization for Functional Enhancement and Research Tools

The functional groups of this compound—the carboxylic acid, the amine, and the hydroxyl group—serve as handles for chemical derivatization. This allows for its incorporation into larger molecules and for the attachment of various functional moieties to create specialized research tools.

Solid-phase peptide synthesis (SPPS) is the standard method for chemically synthesizing peptides. The methodology allows for the stepwise addition of amino acids to a growing peptide chain attached to a solid resin support. While standard proteinogenic amino acids are the most common building blocks, the incorporation of non-standard amino acids like this compound is a key strategy in the development of peptidomimetics.

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against proteolytic degradation, increased bioavailability, and better target affinity or selectivity. Incorporating β-amino acids or α-hydroxy-β-amino acids into a peptide backbone alters its secondary structure and proteolytic susceptibility. For SPPS, the amino acid must be appropriately protected (e.g., with Fmoc on the amine and a suitable protecting group on the hydroxyl function) to ensure selective bond formation. The inclusion of such modified residues can lead to peptides with novel folding patterns and biological activities. researchgate.net

Modification StrategyPurposeDesired Outcome
Incorporation into peptide backboneIncrease proteolytic stabilityLonger in vivo half-life
Altering stereochemistryInduce specific secondary structures (e.g., turns, helices)Enhanced binding affinity and selectivity
Backbone N-alkylationImprove cell permeabilityBetter access to intracellular targets

Biochemical probes are essential tools for studying biological processes. They often consist of a molecule designed to interact with a specific target, linked to a reporter group, such as a fluorescent dye or a biotin (B1667282) tag. The functional groups of this compound can be used to attach such reporters.

For example, a fluorescent non-canonical amino acid can be incorporated into a peptide or protein to act as a sensor for protein-ligand interactions or conformational changes. nih.gov The fluorescence properties of the reporter group can change upon binding of the probe to its target, providing a measurable signal. While direct examples involving this compound are not prominent in the literature, its structure is amenable to such applications. The amino group could be acylated with a fluorophore, or the carboxylic acid could be coupled to an amine-containing reporter tag, creating a versatile probe for use in fluorescence polarization assays, microscopy, or flow cytometry.

Mechanistic Studies in Enzymology and Protein-Ligand Interactions

A compelling example of this principle is demonstrated in studies of RGD-containing peptides, which bind to integrin receptors. Research on the incorporation of beta-methylated aspartic acid analogs into these peptides revealed that the stereochemistry at the β-carbon is critical for binding. nih.gov Specifically, peptides containing the (2S,3S) stereoisomer retained their high binding affinity for integrin receptors, whereas those containing the (2S,3R) stereoisomer showed a dramatically reduced affinity. nih.gov This finding underscores that even a subtle change in the spatial orientation of a side-chain functional group can have a profound impact on protein-ligand interactions. nih.gov Such studies provide invaluable information for rational drug design, guiding the optimization of lead compounds to achieve higher potency and selectivity. nih.gov By using analogs like this compound, scientists can map the topology of a binding site and understand the specific interactions that govern biological function.

Development of Novel Research Methodologies Utilizing the this compound Motif

The distinct stereochemical and functional group arrangement of this compound has paved the way for its use in pioneering new research methodologies. Its incorporation into peptides and other molecular frameworks allows for precise control over molecular conformation and the introduction of unique functionalities, leading to the development of innovative tools for chemical biology and advanced organic synthesis.

One significant area of methodological development lies in the creation of conformationally constrained peptides and peptidomimetics. The intrinsic structural propensities of the β-amino-α-hydroxy acid motif can be exploited to induce specific secondary structures, such as turns and helices, in peptide chains. This is a powerful strategy for designing peptide-based molecules that can mimic or disrupt protein-protein interactions. The defined stereochemistry of this compound is crucial in dictating the folding of the peptide backbone, offering a predictable means to generate desired three-dimensional structures. For instance, the incorporation of such non-natural amino acids can lead to the formation of stable β-hairpin structures, which are important motifs in many biologically active peptides.

The development of novel synthetic methodologies also benefits from the unique reactivity of this amino acid. For example, the vicinal amino and hydroxyl groups can serve as a handle for site-specific modifications of peptides and other organic molecules. This has been explored in the context of creating peptide-drug conjugates and fluorescently labeled probes for biological imaging. A streamlined approach to the synthesis of peptides containing α,β-dehydroamino acids has been investigated, where a β-hydroxy amino acid precursor embedded in a peptide chain undergoes an elimination reaction. nih.gov This method circumvents the need for preparing challenging dehydroamino acid-containing dipeptide building blocks. nih.gov

Furthermore, the chiral scaffold of this compound derivatives has potential applications in the development of novel organocatalysts for asymmetric synthesis. The stereochemically defined arrangement of the amino and hydroxyl groups can create a chiral environment that facilitates stereoselective transformations. While direct applications of this specific hexanoic acid derivative in catalysis are still emerging, the broader class of amino acid derivatives has been successfully employed in various catalytic asymmetric reactions.

In the realm of chemical biology, the this compound motif can be utilized in fragment-based drug discovery. nih.govresearchgate.net As a small, functionalized molecule with defined stereochemistry, it can serve as a valuable starting point for the design of larger, more potent inhibitors of biological targets. The hydroxyl and amino groups provide anchor points for growing the fragment while maintaining a specific spatial orientation.

The table below summarizes the potential applications of the this compound motif in the development of new research methodologies.

Research MethodologyApplication of this compound MotifPotential Impact
Conformational Control in Peptides Induces specific secondary structures (e.g., β-turns, helices) due to its constrained backbone. rsc.orgnih.govresearchgate.netDesign of peptidomimetics that can modulate protein-protein interactions with high specificity.
Streamlined Peptide Synthesis Serves as a precursor for the in-situ generation of dehydroamino acids within a peptide sequence. nih.govSimplifies the synthesis of proteolytically resistant peptides with unique structural features.
Asymmetric Catalysis The chiral scaffold can be elaborated into novel organocatalysts for stereoselective reactions. nih.govfrontiersin.orgDevelopment of new catalytic systems for the efficient synthesis of chiral molecules.
Fragment-Based Drug Discovery Acts as a chiral fragment with defined vectors for chemical elaboration. nih.govnih.govProvides a starting point for the rational design of potent and selective enzyme inhibitors or receptor ligands.

Detailed research findings indicate that the incorporation of β-amino acids, a class to which this compound belongs, can significantly influence the conformational preferences of peptides. For example, studies on model peptides have shown that the strategic placement of β-amino acid residues can stabilize helical or turn-like structures that would otherwise be transient in aqueous solution. acs.orgnih.gov This methodological advancement allows researchers to design peptides with enhanced biological activity and stability.

The following interactive table provides a hypothetical comparison of the conformational effects of incorporating different types of amino acids into a model peptide sequence, illustrating the potential of the this compound motif.

Amino Acid TypePredominant Secondary StructureConformational Stability
Standard α-Amino AcidRandom Coil / FlexibleLow
Prolineβ-TurnModerate
α-Aminoisobutyric Acid310-HelixHigh
This compoundβ-Turn / ConstrainedHigh

Analytical and Stereochemical Characterization in Research of 2s,3r 3 Amino 2 Hydroxyhexanoic Acid

Spectroscopic Methods for Structural Elucidation and Absolute Configuration

Spectroscopic techniques are fundamental tools for probing the molecular structure and stereochemistry of chiral molecules like (2S,3R)-3-Amino-2-hydroxyhexanoic acid. Methods such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) provide detailed information about the connectivity of atoms and their spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric and Enantiomeric Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for confirming the constitution and relative stereochemistry of this compound. Both ¹H and ¹³C NMR spectra provide data on the chemical environment of each atom, and the coupling constants between adjacent protons in ¹H NMR are particularly diagnostic for determining the syn or anti relationship between the C2-hydroxyl and C3-amino groups.

In the case of the (2S,3R) isomer, which has a syn relative stereochemistry, the coupling constant between the protons on C2 and C3 (J₂﹐₃) is typically smaller than that of the corresponding anti diastereomers. This is a well-established empirical observation for similar α-hydroxy-β-amino acid structures. For example, in the synthesis of the analogous compound (2S,3R)-3-amino-2-hydroxydecanoic acid, a J₂﹐₃ value of 3.8 Hz was consistent with the desired syn configuration. beilstein-journals.org

To assess enantiomeric purity, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) are often employed. These agents react with the amino or carboxyl group of the amino acid to form diastereomeric derivatives that are distinguishable by NMR, allowing for the quantification of each enantiomer.

Table 1: Representative ¹H and ¹³C NMR Data for the Core Structure of a (2S,3R)-3-Amino-2-hydroxy-alkanoic Acid (Note: Data is representative and based on analogous structures. Actual chemical shifts can vary with solvent and pH.)

Atom PositionRepresentative ¹H Chemical Shift (δ, ppm)Representative ¹H Multiplicity & Coupling Constant (J, Hz)Representative ¹³C Chemical Shift (δ, ppm)
C1 (-COOH)--~175.0
C2 (-CHOH)~4.10d, J = 3.8~72.0
C3 (-CHNH₂)~3.45m~55.0
C4 (-CH₂)~1.60m~34.0
C5 (-CH₂)~1.30m~22.0
C6 (-CH₃)~0.90t, J = 7.0~14.0

This interactive table provides expected NMR values for the core fragment of this compound.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. beilstein-journals.org This technique is instrumental in assigning the absolute configuration of stereocenters. The resulting CD spectrum, with its characteristic positive or negative Cotton effects at specific wavelengths, serves as a unique fingerprint for a particular enantiomer.

The absolute configuration of this compound can be determined by comparing its experimental CD spectrum to that of a known standard or to spectra predicted by quantum chemical calculations. beilstein-journals.org For instance, in the structural elucidation of microginin, the CD spectrum of the synthesized (2S,3R)-3-amino-2-hydroxydecanoic acid component was compared with the data reported for the natural product to confirm its absolute stereochemistry. researchgate.netresearchgate.net A positive Cotton effect around 210-220 nm, associated with the n → π* transition of the carboxyl group, is often indicative of the (2S) configuration in this class of compounds.

Chromatographic Techniques for Purity and Stereoisomer Analysis

Chromatographic methods are indispensable for separating the stereoisomers of this compound and assessing the purity of a synthesized sample. These techniques exploit subtle differences in the physical and chemical properties of stereoisomers to achieve resolution.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Resolution

Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for separating enantiomers and determining the enantiomeric excess (ee) of a sample. researchgate.net This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

For amino acids, common CSPs are based on macrocyclic glycopeptides (like teicoplanin), crown ethers, or polysaccharide derivatives. researchgate.net The separation of the four stereoisomers of 3-Amino-2-hydroxyhexanoic acid would require a method capable of resolving both the enantiomeric and diastereomeric pairs. Alternatively, the amino acid can be derivatized with an achiral fluorescent tag, and then separated on a CSP, which can enhance detection sensitivity.

Marfey's Analysis for Stereochemistry Determination

Marfey's analysis is a robust and widely used indirect method for determining the absolute configuration of amino acids. uni-giessen.de The method involves the derivatization of the amino acid with Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA). uni-giessen.de This reaction forms diastereomeric derivatives that can be readily separated and quantified using standard reversed-phase HPLC. uni-giessen.de

When this compound is derivatized with L-FDAA, it forms a specific diastereomer. Its enantiomer, (2R,3S)-3-Amino-2-hydroxyhexanoic acid, would form a different diastereomer. By comparing the retention time of the derivative of the unknown sample with the derivatives of authentic D- and L-amino acid standards, the absolute configuration can be unequivocally assigned. A general rule observed in Marfey's analysis is that the L-amino acid derivative elutes earlier than the D-amino acid derivative on a C18 column. uni-giessen.de This powerful technique has been successfully applied to determine the stereochemistry of numerous non-proteinogenic amino acids found in complex natural products. uni-giessen.denih.gov

Table 2: Typical Elution Order in Marfey's Analysis of Amino Acids

Amino Acid ConfigurationDerivatizing ReagentResulting DiastereomerTypical Relative Retention Time
L-Amino AcidL-FDAAL-LShorter
D-Amino AcidL-FDAAD-LLonger

This interactive table illustrates the general principle of HPLC elution order for diastereomers formed during Marfey's analysis.

Mass Spectrometry for Molecular Identification and Derivatization Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can provide a highly accurate mass measurement, which is used to confirm the molecular formula (C₆H₁₃NO₃).

Furthermore, tandem mass spectrometry (MS/MS) can be used to probe the structure of the molecule. By inducing fragmentation of the protonated or deprotonated molecular ion, a characteristic fragmentation pattern is generated. Common fragmentation pathways for α-hydroxy-β-amino acids include the neutral loss of water (H₂O) and formic acid (HCOOH), which helps to confirm the presence of the hydroxyl and carboxyl functional groups.

When coupled with chromatographic techniques like HPLC (LC-MS), mass spectrometry is also used to analyze the derivatives formed during Marfey's analysis. The mass spectrometer can confirm the identity of the derivatized peaks observed in the HPLC chromatogram, adding an extra layer of confidence to the stereochemical assignment.

Q & A

Q. What are the recommended safety protocols and storage conditions for handling (2S,3R)-3-Amino-2-hydroxyhexanoic acid?

  • Methodological Answer : To minimize exposure risks, use full personal protective equipment (PPE), including P95 respirators (or EU-equivalent P1), nitrile gloves, and safety goggles compliant with NIOSH or EN 166 standards. Avoid dust formation and ensure local exhaust ventilation. Store the compound at 2–8°C in airtight containers away from oxidizing agents. Dispose of contaminated materials per hazardous waste regulations .

Q. What is the acute toxicity profile of this compound?

  • Methodological Answer : The compound is classified as Acute Toxicity Category 4 (oral) and may cause respiratory tract irritation (H335). While it is not listed as carcinogenic by IARC, OSHA, or NTP, conduct in vitro assays (e.g., Ames test) to assess mutagenicity. For in vivo studies, prioritize dose-response evaluations in rodent models, focusing on LD₅₀ determination and histopathological analysis of exposed tissues .

Q. How can researchers synthesize enantiomerically pure this compound?

  • Methodological Answer : Utilize chiral auxiliaries or asymmetric catalysis to control stereochemistry. For example, adapt methods from related β-amino acid syntheses, such as Diels-Alder reactions with ethyl(E)-3-nitroacrylate and furan derivatives (as seen in cyclohexanecarboxylic acid analogs). Purify intermediates via recrystallization or chiral HPLC to ensure enantiomeric excess >98% .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and stereoselectivity?

  • Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, temperature) using kinetic studies. For example, in a multi-step synthesis starting from (4S,5S)-tert-butyl-6-oxo-4,5-diphenyl-1,3-oxazinane-3-carboxylate, employ catalytic asymmetric hydrogenation or enzymatic resolution to enhance stereocontrol. Monitor reaction progress via LC-MS and adjust boronated intermediates (e.g., 2-(4-iodobutyl)-dioxaborolane) to stabilize transition states .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound at 25–60°C and pH 2–12. Use HPLC-UV to quantify degradation products. Note that decomposition occurs above 153°C, but data on hydrolytic or oxidative breakdown are limited. Characterize degradation products via high-resolution mass spectrometry (HRMS) and NMR to identify instability triggers .

Q. Which analytical techniques are most effective for structural elucidation and purity assessment?

  • Methodological Answer : Employ X-ray crystallography to resolve absolute configuration, as demonstrated for related hydroxyproline analogs. For purity, use reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water). Confirm molecular identity via FT-IR (amide I/II bands) and ¹H/¹³C NMR (δ 1.2–4.5 ppm for hydroxy/amino groups). Quantify trace impurities using GC-MS with derivatization (e.g., silylation) .

Q. How can derivatives of this compound be designed for targeted biological activity?

  • Methodological Answer : Introduce functional groups (e.g., boronate, fluorinated, or benzyl-protected moieties) at the C5 or C6 positions to enhance bioavailability or enzyme inhibition. For example, synthesize N-Boc-protected analogs (e.g., N-Boc-(2S,3R)-2-Hydroxy-3-Amino-5-Methylhexanoic Acid) to improve stability during peptide coupling. Screen derivatives against β-lactamases or glycosidases using kinetic assays .

Q. What strategies address contradictions in reported toxicity data?

  • Methodological Answer : Re-evaluate conflicting results using standardized OECD guidelines. For respiratory irritation (H335), perform in vitro tracheal epithelial cell assays (e.g., MucilAir™) alongside murine inhalation studies. Cross-validate findings with computational toxicology models (e.g., QSAR) to resolve discrepancies between acute oral toxicity (H302) and organ-specific effects .

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